

Spectroscopic Characterization of 5-Iodo-3-methylisothiazole: A Technical Guide

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Compound of Interest

Compound Name: **5-Iodo-3-methylisothiazole**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Iodo-3-methylisothiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Iodo-3-methylisothiazole**. These values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Iodo-3-methylisothiazole**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4 - 2.6	Singlet	3H	-CH ₃
~7.5 - 7.8	Singlet	1H	H-4

Table 2: Predicted ¹³C NMR Spectroscopic Data for **5-Iodo-3-methylisothiazole**

Chemical Shift (δ) ppm	Assignment
~12 - 15	-CH ₃
~80 - 85	C-5 (C-I)
~145 - 150	C-4
~160 - 165	C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **5-Iodo-3-methylisothiazole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2950 - 2850	Medium	C-H stretch (aliphatic)
~1600 - 1550	Medium-Strong	C=N stretch
~1450 - 1400	Medium	C=C stretch
~1380 - 1360	Medium	C-H bend (aliphatic)
~850 - 800	Strong	C-H out-of-plane bend
~600 - 500	Medium-Strong	C-I stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **5-Iodo-3-methylisothiazole** (C₄H₄INS)

m/z	Relative Intensity (%)	Assignment
225	High	[M] ⁺ (Molecular Ion)
127	High	[I] ⁺
98	Medium	[M - I] ⁺
71	Medium	[C ₃ H ₃ S] ⁺
57	Medium	[C ₃ H ₃ N] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **5-Iodo-3-methylisothiazole**. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Iodo-3-methylisothiazole** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peaks.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
 - Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., CCl_4 , CS_2), place a drop of the liquid or solution between two salt plates (e.g., NaCl, KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder (or pure solvent).
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Data Analysis: Identify characteristic absorption bands and compare them with correlation tables to assign functional groups.

Mass Spectrometry (MS)

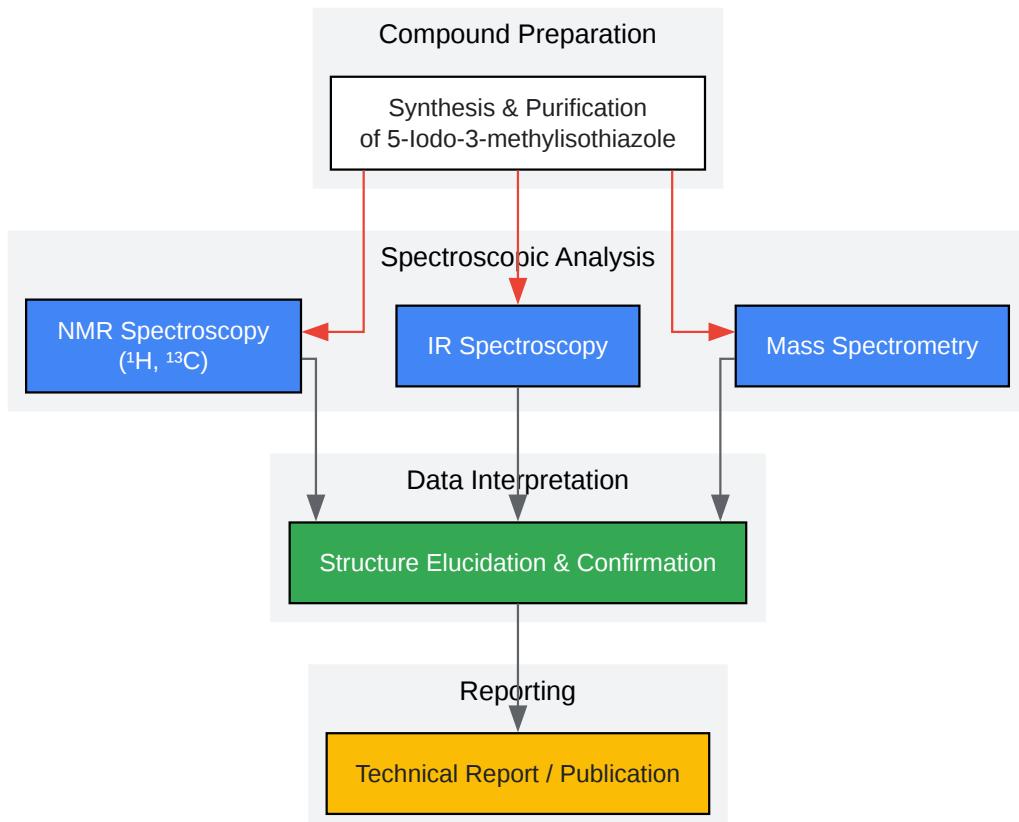
- Sample Preparation: Prepare a dilute solution of **5-Iodo-3-methylisothiazole** in a volatile organic solvent (e.g., methanol, acetonitrile).

- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
 - For EI, use a standard electron energy of 70 eV.
 - For ESI, optimize the spray voltage and other source parameters.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Iodo-3-methylisothiazole**.

General Spectroscopic Analysis Workflow

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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